4-(3-Bromo-4-methoxybenzoyl)morpholine

Description

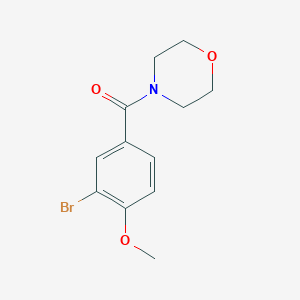

4-(3-Bromo-4-methoxybenzoyl)morpholine (C₁₂H₁₄BrNO₃, MW 300.15 g/mol) features a morpholine ring connected via a carbonyl group to a benzene ring substituted with bromo (position 3) and methoxy (position 4) groups.

Properties

Molecular Formula |

C12H14BrNO3 |

|---|---|

Molecular Weight |

300.15 g/mol |

IUPAC Name |

(3-bromo-4-methoxyphenyl)-morpholin-4-ylmethanone |

InChI |

InChI=1S/C12H14BrNO3/c1-16-11-3-2-9(8-10(11)13)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 |

InChI Key |

LCGVOPIZAXVBPQ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCOCC2)Br |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCOCC2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

4-(3-Bromo-4-methylbenzoyl)morpholine (CAS 443637-62-5)

- Structure : Replaces the methoxy group (OCH₃) with a methyl group (CH₃) at position 3.

- Molecular Formula: C₁₂H₁₄BrNO₂.

- Molecular Weight : 284.15 g/mol.

- Key Difference : The methyl group is less electron-donating than methoxy, reducing the electron density of the benzene ring. This substitution may lower reactivity in electrophilic aromatic substitution compared to the target compound.

- Application : Used in studies exploring substituent effects on physicochemical properties .

4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine (CAS 2271442-93-2)

- Structure : Bromo (position 2), fluoro (position 6), and trifluoromethyl (CF₃, position 3) substituents.

- Molecular Formula: C₁₃H₁₁BrF₄NO₂.

- Key Difference : The CF₃ group is strongly electron-withdrawing, while fluorine enhances electronegativity. This compound likely exhibits higher polarity and altered reactivity compared to the target compound.

- Application : Intermediate in nickel-catalyzed cross-coupling reactions .

Linkage Variations (Benzoyl vs. Benzyl)

4-(2-Bromo-5-methoxybenzyl)morpholine (CAS 1394291-49-6)

- Structure : Benzyl (CH₂) linkage instead of benzoyl (CO); bromo (position 2) and methoxy (position 5).

- Molecular Formula: C₁₂H₁₅BrNO₂.

- Key Difference : The benzyl group lacks the electron-withdrawing carbonyl, increasing electron density on the benzene ring. This structural difference may enhance stability in reducing environments.

- Application : Investigated in medicinal chemistry for drug discovery .

4-(2-Bromo-4-fluorobenzyl)morpholine (CAS 1086600-40-9)

- Structure : Benzyl linkage with bromo (position 2) and fluoro (position 4).

- Molecular Formula: C₁₁H₁₃BrFNO.

- Key Difference : Fluorine’s electronegativity may improve metabolic stability compared to methoxy-substituted analogs.

- Safety : GHS-compliant safety data sheets are available for handling guidelines .

Heterocyclic and Salt Derivatives

4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine

- Structure : Benzene fused to a thiadiazole ring with bromo at position 5.

- Characterization : Validated via X-ray crystallography and NMR .

4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride (CAS 952290-08-3)

Sulfonyl and Triazole Derivatives

4-[(4-Methoxyphenyl)sulfonyl]morpholine

- Structure : Sulfonyl (SO₂) linkage with methoxy (position 4).

- Key Difference : The sulfonyl group is strongly electron-withdrawing, contrasting with the electron-donating methoxy in the target compound.

- Synthesis : Prepared via Grignard reactions and flash chromatography .

1-(Morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones

- Structure : Triazole core conjugated with morpholine.

- Application : Exhibits antioxidant activity (e.g., free radical scavenging) in biochemical assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.